Product packaging for Sdz 62-434(Cat. No.:CAS No. 115621-95-9)

Sdz 62-434

Cat. No.: B1680936
CAS No.: 115621-95-9
M. Wt: 402.4 g/mol
InChI Key: BKOQATFPPHQOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Initial Identification as a Pharmacological Agent

SDZ-62-434, an imidazoisoquinoline derivative, was initially identified as a platelet-activating factor (PAF) antagonist. nih.govnih.govmedchemexpress.com PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation and platelet aggregation. idrblab.netopnme.com The early research into SDZ-62-434 focused on its ability to counteract the effects of PAF. nih.govnih.gov

Expanding Research Spectrum: From Platelet-Activating Factor (PAF) Antagonism to Broader Biological Activities

While initially recognized for its PAF antagonism, subsequent research revealed that SDZ-62-434 possesses a wider range of biological activities, notably antiproliferative effects in various cancer cell lines. nih.govnih.govmedchemexpress.comicr.ac.uk Studies have demonstrated its activity against cell lines derived from human solid tumors and haematological malignancies. nih.govnih.govicr.ac.uk For instance, using an MTT cytotoxicity assay, IC50 values ranging from 5 µM to 111 µM were observed after a 24-hour exposure in a panel of cancer cell lines. nih.govnih.govicr.ac.uk The HT29 colon adenocarcinoma cell line showed particular sensitivity, while the MCF-7 breast carcinoma cell line was among the most resistant in some studies. nih.govnih.govicr.ac.uk

Further research indicated that the antiproliferative activity of SDZ-62-434 did not appear to be mediated by PAF receptors, as a potent PAF antagonist, WEB 2086, did not modulate SDZ-62-434 cytotoxicity. nih.govnih.gov Investigations into its mechanism of action in cancer cells suggested a potential role as an inhibitor of signal transduction. nih.govnih.gov Precursor incorporation studies in A2780 cells showed that SDZ-62-434 inhibited DNA synthesis more effectively than protein synthesis, with no significant effect on RNA synthesis. nih.govnih.gov It was also found to inhibit DNA synthesis induced by bombesin (B8815690) and platelet-derived growth factor in quiescent Swiss 3T3 cells. nih.govnih.govbiocat.com

Beyond its effects on cancer cells, SDZ-62-434 has also shown novel modulatory effects on inflammatory events in activated macrophage-like and monocytic cells. nih.gov It has been observed to inhibit various inflammatory responses induced by lipopolysaccharide (LPS) or antibodies to CD29 (β1-integrins). nih.gov These inhibited responses include the production of tumor necrosis factor (TNF)-alpha, the generation of prostaglandin (B15479496) E2 (PGE2), and the release of nitric oxide (NO) and reactive oxygen species (ROS). nih.gov SDZ-62-434 also affected the up-regulation of surface costimulatory molecules like CD80, CD86, and CD40, and inhibited the transcriptional up-regulation of inflammatory mediators such as inducible NO synthase (iNOS), TNF-alpha, cyclooxygenase (COX)-2, interleukin (IL)-1beta, and IL-6. nih.gov The anti-inflammatory effects of SDZ-62-434 appear to involve the interruption of early intracellular signaling cascades, specifically the phosphoinositide 3-kinase (PI3K)/Akt and NF-kappaB pathways. nih.gov

Research has also explored the structural aspects related to SDZ-62-434's activity. Structure-activity relationship studies of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, including SDZ-62-434, suggested that the presence of Ring B was essential for antitumor activity, while substitutions on Ring A were less active than the lead compound. researchgate.net

Interactive Data Table: Antiproliferative Activity of SDZ-62-434 (Example Data based on text)

Cell LineIC50 (µM) (24h exposure)Sensitivity
HT29 (Colon Adenocarcinoma)~5Sensitive
MCF-7 (Breast Carcinoma)~111Resistant
A2780 (Ovarian Carcinoma)VariedModerate

Note: IC50 values are approximate and based on ranges provided in the source text. Specific values may vary depending on experimental conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25Cl2N3 B1680936 Sdz 62-434 CAS No. 115621-95-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

115621-95-9

Molecular Formula

C22H25Cl2N3

Molecular Weight

402.4 g/mol

IUPAC Name

5-(4-piperidin-1-ylphenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline;dihydrochloride

InChI

InChI=1S/C22H23N3.2ClH/c1-4-13-24(14-5-1)19-10-8-17(9-11-19)21-16-18-6-2-3-7-20(18)22-23-12-15-25(21)22;;/h2-3,6-11,16H,1,4-5,12-15H2;2*1H

InChI Key

BKOQATFPPHQOQH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35.Cl.Cl

Appearance

Solid powder

Other CAS No.

115621-95-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SDZ-62-434;  SDZ 62 434;  SDZ62434

Origin of Product

United States

Chemical Synthesis and Structure Activity Relationship Sar Studies

Synthetic Methodologies for SDZ-62-434 and its Derivatives

While detailed synthetic schemes for SDZ-62-434 itself are not extensively described in the immediate search results, the synthesis of related 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, the class of compounds to which SDZ-62-434 belongs, has been reported. nih.govresearchgate.netacs.org These compounds were evaluated for their antitumor activity. nih.govresearchgate.net The synthesis of other heterocyclic derivatives, such as 2-arylimidazo[2,1-a]isoquinolines and 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, provides context for the chemical approaches used in synthesizing this class of molecules. acs.orgresearchgate.net One study mentions a novel method for the synthesis of 2-arylimidazo(2,1-a)isoquinolines, involving the reaction of isoquinolinium salts with ammonium (B1175870) acetate (B1210297) in the presence of tetrakispyridine cobalt(II) dichromate. researchgate.net Another report describes the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives through a multi-step process starting from 2-(3-methoxyphenyl)ethylamine. researchgate.net

Elucidation of Key Structural Determinants for Biological Efficacy

SAR studies on SDZ-62-434 and its analogs have provided insights into the structural features critical for their antitumor activity. nih.govresearchgate.netkstudy.com

Impact of Substitutions on Ring A on Activity

Studies have indicated that compounds with substitutions on Ring A of the 2,3-dihydroimidazo[2,1-a]isoquinoline (B13852805) core were generally less active compared to the lead compound, SDZ-62-434. nih.govresearchgate.netkstudy.com This suggests that modifications to this part of the molecule may negatively impact its antitumor efficacy.

Essential Role of Ring B for Antitumor Activity

Research has demonstrated that Ring B in the structure of SDZ-62-434 is essential for its antitumor activity. nih.govresearchgate.netkstudy.com Compounds lacking Ring B showed no antitumor activity, highlighting its critical role in the molecule's biological function. nih.govresearchgate.netkstudy.com

Compound NameStructural FeatureAntitumor Activity
SDZ-62-4345-[4'-(piperidinomethyl)phenyl] substitutionPotent
SDZ-62-434 analogs with substitution on Ring ASubstitution on Ring ALess active
Compounds without Ring BAbsence of Ring BNo activity
Simple phenyl substituted isoquinolin-1-one derivativeSimple phenyl substitutionMost potent
3-[4'-(piperidonomethyl)phenyl] substituted isoquinolin-1-one3-[4'-(piperidonomethyl)phenyl] substitutionNo activity

Molecular and Cellular Mechanisms of Action

Pharmacological Classification and Primary Target Pathways

SDZ-62-434 is characterized primarily as a platelet-activating factor (PAF) antagonist. patsnap.commedchemexpress.com However, studies have also explored its direct cellular effects that appear to be independent of PAF receptor blockade. nih.govsemanticscholar.org

Characterization as a Platelet-Activating Factor (PAF) Antagonist

SDZ-62-434 was originally identified as a PAF antagonist. medchemexpress.comnih.gov Platelet-activating factor is a potent phospholipid mediator involved in various inflammatory processes. By acting as an antagonist, SDZ-62-434 can interfere with the binding of PAF to its receptor, thereby modulating downstream signaling and cellular responses mediated by PAF. patsnap.commedchemexpress.comresearchgate.netmedchemexpress.com This antagonistic activity suggests a potential role for SDZ-62-434 in conditions where PAF plays a significant pathological role. researchgate.net

Investigation of Direct Antitumor Activity Independent of PAF Receptors

Beyond its role as a PAF antagonist, SDZ-62-434 has demonstrated antiproliferative activity in various human solid and hematological malignancy cell lines. medchemexpress.comnih.gov Investigations into this antitumor activity have indicated that it is not solely dependent on its ability to antagonize PAF receptors. nih.gov For instance, the potent PAF antagonist WEB 2086 did not modulate the cytotoxicity of SDZ-62-434 in certain cancer cell lines, suggesting a mechanism of action distinct from PAF receptor blockade. nih.gov This points to direct cellular targets or pathways modulated by SDZ-62-434 that contribute to its antiproliferative effects. nih.gov

Modulation of Intracellular Signaling Pathways

SDZ-62-434 has been shown to modulate key intracellular signaling pathways, contributing to its observed biological activities, particularly in inflammatory contexts. nih.govbiomolther.org

Inhibition of the Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

Research indicates that SDZ-62-434 can inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. nih.govbiomolther.org This pathway is a critical regulator of various cellular processes, including cell growth, survival, and proliferation, and is frequently dysregulated in inflammatory diseases and cancer. nih.govmdpi.comfigshare.com The inhibitory effect of SDZ-62-434 on the PI3K/Akt pathway is suggested to contribute to its anti-inflammatory features. nih.gov

Engagement with the Nuclear Factor-kappaB (NF-κB) Pathway

SDZ-62-434 also engages with the Nuclear Factor-kappaB (NF-κB) pathway. nih.govbiomolther.org NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immune responses, and cell survival. mdpi.comcellsignal.com Modulation of the NF-κB pathway by SDZ-62-434 is another mechanism proposed to underlie its anti-inflammatory effects. nih.gov

Effects on Cellular Macromolecule Synthesis

Investigations utilizing precursor incorporation studies have provided insight into the differential effects of SDZ-62-434 on the synthesis of DNA, RNA, and protein within cells.

Research indicates that SDZ-62-434 demonstrates a preferential inhibitory effect on DNA synthesis. In A2780 cells, precursor incorporation studies showed that DNA synthesis was inhibited more effectively compared to protein synthesis. nih.govnih.gov

While the inhibition of protein synthesis by SDZ-62-434 was observed in A2780 cells, it was found to be less effective than the inhibition of DNA synthesis. nih.govnih.gov

Crucially, studies have shown that SDZ-62-434 does not have a significant effect on RNA synthesis. Precursor incorporation studies in A2780 cells indicated that RNA synthesis remained unaffected by the compound. nih.govnih.gov

Observed Inhibition of Protein Synthesis

Role as an Inhibitor of Growth Factor-Induced Signal Transduction

SDZ-62-434 has been identified as an inhibitor of DNA synthesis induced by specific growth factors, suggesting a role in modulating signal transduction pathways. nih.govnih.govicr.ac.ukbiocat.com

SDZ-62-434 has been shown to inhibit DNA synthesis induced by bombesin (B8815690) in quiescent Swiss 3T3 cells. nih.govnih.govicr.ac.ukbiocat.com This finding suggests that the compound interferes with the signaling cascade initiated by bombesin that leads to cellular proliferation.

Preclinical Efficacy Studies in Disease Models

In Vitro Antitumor Activity Assessments

In vitro studies have assessed the direct effects of SDZ-62-434 on the proliferation and viability of various cancer cell lines. nih.govnih.govnih.gov

Antiproliferative Effects Across Diverse Human Solid and Hematological Malignancy Cell Lines

SDZ-62-434 has shown antiproliferative activity against a range of cell lines derived from human solid and hematological malignancies. nih.govnih.gov This indicates a broad spectrum of activity against different cancer types in a laboratory setting.

Quantitative Cytotoxicity Evaluations (e.g., IC50 values via MTT and Clonogenic Assays)

Quantitative assessments, such as the MTT cytotoxicity assay and clonogenic assays, have been used to determine the potency of SDZ-62-434 in inhibiting cancer cell growth. nih.govnih.gov Following a 24-hour exposure, IC50 values ranging from 5 µM to 111 µM have been observed using the MTT assay. nih.govnih.gov Similar results were reported with clonogenic assays. nih.govnih.gov The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%. altogenlabs.com

AssayExposure TimeIC50 Range (µM)
MTT Cytotoxicity24 hours5 - 111
Clonogenic AssayNot specifiedSimilar to MTT

Analysis of Differential Sensitivity Across Cancer Cell Lines (e.g., HT29 vs. MCF-7)

Differential sensitivity to SDZ-62-434 has been observed among different cancer cell lines. nih.govnih.gov For instance, the HT29 colon adenocarcinoma cell line was found to be particularly sensitive to the compound. nih.govnih.gov In contrast, the MCF-7 breast carcinoma cell line demonstrated the most resistance among the panel tested in one study. nih.govnih.gov

Investigation of Cross-Resistance Profiles with Established Chemotherapeutics (e.g., Doxorubicin (B1662922), Cisplatin)

Studies have investigated whether cancer cell lines resistant to established chemotherapeutics also exhibit cross-resistance to SDZ-62-434. nih.govnih.gov In doxorubicin and cisplatin-resistant variants of the A2780 ovarian carcinoma cell line, only a 2-3 fold cross-resistance to SDZ-62-434 was observed. nih.govnih.gov The compound did not modulate sensitivity to doxorubicin in either the parent or resistant A2780 lines. nih.govnih.gov Furthermore, no cross-resistance to SDZ-62-434 was seen in a doxorubicin-resistant variant of the MCF-7 cell line. nih.govnih.gov

In Vivo Efficacy in Animal Models of Cancer

In vivo studies using animal models have been conducted to evaluate the efficacy of SDZ-62-434 in a more complex biological setting. nih.govnih.gov

Demonstration of Direct and Macrophage-Induced Cytotoxicity in Murine Tumor Models

SDZ-62-434 has exhibited both direct cytotoxicity and macrophage-induced cytotoxicity against various murine tumor cell lines. nih.gov In the oral mouse Meth A fibrosarcoma model, SDZ-62-434 was found to be more effective than edelfosine (B1662340), a clinical cytostatic agent, in increasing survival rates and reducing tumor volume. nih.govnih.gov Preliminary findings suggest that its antitumor mechanism may involve a direct cytotoxic effect, macrophage activation, and potential effects on signal transduction pathways. nih.gov

Evaluation of Efficacy in Specific Murine Xenograft Models (e.g., Oral Mouse Meth A Fibrosarcoma)

Preclinical studies have investigated the efficacy of SDZ-62-434 in various disease models, including murine xenograft models. One specific model where SDZ-62-434 has been evaluated is the oral mouse Meth A fibrosarcoma assay. Fibrosarcomas are malignant tumors derived from fibrous connective tissue, and the Meth A model is a syngeneic tumor model commonly used in cancer research nih.govcytion.com. In this model, SDZ-62-434 demonstrated effectiveness in increasing the number of survivors and reducing tumor volume researchgate.netresearchgate.net.

Comparative Efficacy Studies with Benchmark Cytostatic Agents (e.g., Edelfosine)

Comparative studies have assessed the efficacy of SDZ-62-434 against established clinical cytostatic agents, such as Edelfosine. Edelfosine is a synthetic alkyl-lysophospholipid known for its antitumor effects nih.gov. In the oral mouse Meth A fibrosarcoma assay, SDZ-62-434 was found to be more effective than Edelfosine on a milligram per kilogram basis researchgate.netresearchgate.net. This superior efficacy was observed in terms of increasing the survival rate and decreasing the volume of tumors in the treated mice researchgate.netresearchgate.net.

The comparative efficacy data highlights the potential of SDZ-62-434 as an anticancer agent, showing a more potent effect in this specific murine model compared to Edelfosine.

Comparative Efficacy Data: SDZ-62-434 vs. Edelfosine in Oral Mouse Meth A Fibrosarcoma Model

CompoundEfficacy MeasureFinding (vs. Edelfosine)Source
SDZ-62-434Increased SurvivorsMore effective researchgate.netresearchgate.net
SDZ-62-434Decreased Tumor VolumeMore effective researchgate.netresearchgate.net
EdelfosineIncreased SurvivorsLess effective researchgate.netresearchgate.net
EdelfosineDecreased Tumor VolumeLess effective researchgate.netresearchgate.net

Note: Efficacy is compared on a milligram per kilogram basis.

These findings supported the selection of SDZ-62-434 for further development researchgate.netresearchgate.net.

Immunomodulatory and Anti Inflammatory Research

Modulation of Inflammatory Responses in Monocytes and Macrophages

SDZ-62-434 has demonstrated modulatory effects on inflammatory events in activated macrophage-like and monocytic cells, including peritoneal macrophages and cell lines like U937 and RAW 264.7 patsnap.comnih.gov. These effects encompass the inhibition of responses induced by potent inflammatory stimuli.

Inhibition of Lipopolysaccharide (LPS)-Induced Inflammatory Events

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of immune cells, triggering a cascade of inflammatory events nih.govciteab.com. Research indicates that SDZ-62-434 strongly inhibits various inflammatory responses induced by LPS patsnap.comnih.gov. This includes the suppression of the production and release of several inflammatory mediators and the modulation of cell surface molecules and transcriptional activity associated with inflammation nih.gov.

Suppression of CD29 (β1-integrins) Function-Activating Antibody-Induced Responses

Beyond LPS, SDZ-62-434 has also been shown to inhibit inflammatory responses induced by function-activating antibodies to CD29 (β1-integrins) patsnap.comnih.gov. CD29 is a subunit of β1-integrins, which are cell surface receptors involved in cell adhesion and signaling, playing a role in immune cell function and inflammation nih.gov. SDZ-62-434's ability to suppress responses triggered by activating antibodies to CD29 highlights its broader impact on inflammatory pathways mediated by these integrins patsnap.comnih.gov.

Regulation of Specific Inflammatory Mediators and Enzymes

The anti-inflammatory effects of SDZ-62-434 involve the regulation of specific inflammatory mediators and the enzymes responsible for their production patsnap.comnih.gov.

Impact on the Production of Pro-inflammatory Cytokines (Tumor Necrosis Factor-alpha, Interleukin-1beta, Interleukin-6)

SDZ-62-434 has been found to inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-alpha), Interleukin-1beta (IL-1beta), and Interleukin-6 (IL-6), in both human and mouse cells patsnap.comnih.gov. These cytokines are central players in the inflammatory cascade, contributing to tissue damage and systemic inflammation unesa.ac.idmdpi.com. The inhibitory effect of SDZ-62-434 on their production is a significant aspect of its anti-inflammatory profile patsnap.comnih.gov.

Table 1: Effect of SDZ-62-434 on Pro-inflammatory Cytokine Production (Illustrative based on findings)

CytokineEffect of SDZ-62-434
Tumor Necrosis Factor-alpha (TNF-alpha)Inhibited
Interleukin-1beta (IL-1beta)Inhibited
Interleukin-6 (IL-6)Inhibited

Modulation of Prostaglandin (B15479496) E2 (PGE2) Generation

Table 2: Effect of SDZ-62-434 on Prostaglandin E2 (PGE2) Generation (Illustrative based on findings)

MediatorEffect of SDZ-62-434
Prostaglandin E2 (PGE2)Modulated (Inhibited)

Influence on the Release of Nitric Oxide (NO) and Reactive Oxygen Species (ROS)

Nitric Oxide (NO) and Reactive Oxygen Species (ROS) are important signaling molecules involved in the inflammatory response, but their overproduction can lead to tissue damage nih.govguidetopharmacology.orguni-freiburg.deuni-freiburg.demdpi.com. SDZ-62-434 has been reported to influence the release of both NO and ROS patsnap.comnih.gov. Inhibition of the release of these molecules by SDZ-62-434 contributes to its anti-inflammatory properties patsnap.comnih.gov.

Table 3: Effect of SDZ-62-434 on Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Release (Illustrative based on findings)

MediatorEffect of SDZ-62-434
Nitric Oxide (NO)Inhibited
Reactive Oxygen Species (ROS)Inhibited

Effects on Phagocytic Uptake in Immune Cells

SDZ-62-434 has been shown to influence phagocytic processes in immune cells. Studies indicate that the compound strongly inhibited the increased level of phagocytic uptake induced by stimuli such as lipopolysaccharide (LPS) or a function-activating antibody to CD29 (β1-integrins) in macrophage-like and monocytic cells patsnap.comnih.gov.

Alterations in Immune Cell Surface Markers and Adhesion

Investigations into the effects of SDZ-62-434 on immune cell surface markers and adhesion have revealed significant modulatory activities.

Regulation of Surface Costimulatory Molecules (CD80, CD86, CD40)

SDZ-62-434 has demonstrated an inhibitory effect on the up-regulation of surface costimulatory molecules CD80, CD86, and CD40 in activated macrophage-like and monocytic cells. This effect was observed in response to inflammatory stimuli patsnap.comnih.gov.

Impact on Functional Activation of β1-Integrin (CD29) and Cell-Cell Adhesion

The compound impacts the functional activation of β1-integrin (CD29), which plays a role in cell-cell adhesion. SDZ-62-434 strongly inhibited the functional activation of β1-integrin (CD29) as assessed by U937 cell-cell adhesion assays patsnap.comnih.gov. Integrins, including those containing the β1 subunit (CD29), are transmembrane proteins involved in cell adhesion to the extracellular matrix and can also participate in intercellular adhesion nih.govguidetopharmacology.org.

Transcriptional Down-regulation of Inducible NO Synthase (iNOS) and Cyclooxygenase-2 (COX-2)

Research indicates that SDZ-62-434 leads to the transcriptional down-regulation of key inflammatory enzymes. The compound strongly inhibited the transcriptional up-regulation of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophage-like and monocytic cells patsnap.comnih.govunesp.br. These enzymes are crucial in the production of nitric oxide (NO) and prostaglandins, respectively, which are significant mediators of inflammation jpp.krakow.plbrieflands.com.

Summary of SDZ-62-434 Effects on Immune Cells

EffectObservationStimulusCell Types Studied
Inhibition of Phagocytic UptakeStrongly inhibited increased level of phagocytic uptake.LPS or function-activating antibody to CD29 patsnap.comnih.govMacrophage-like and monocytic cells patsnap.comnih.gov
Down-regulation of Surface Costimulatory MoleculesInhibited up-regulation of CD80, CD86, and CD40.LPS or function-activating antibody to CD29 patsnap.comnih.govMacrophage-like and monocytic cells patsnap.comnih.gov
Inhibition of Functional β1-Integrin (CD29) ActivationInhibited functional activation of β1-integrin (CD29) and cell-cell adhesion.LPS or function-activating antibody to CD29 patsnap.comnih.govU937 cells (for adhesion) patsnap.comnih.gov
Transcriptional Down-regulation of iNOS and COX-2Inhibited transcriptional up-regulation of iNOS and COX-2.LPS or function-activating antibody to CD29 patsnap.comnih.govMacrophage-like and monocytic cells patsnap.comnih.gov

These findings collectively suggest that SDZ-62-434 exerts significant anti-inflammatory effects by modulating key functions and marker expression in immune cells, potentially through the inhibition of the PI3K/Akt/NF-kappaB signaling pathway patsnap.comnih.gov.

Antiviral Research Context: Focus on Sars Cov 2

Identification Through Large-Scale Drug Repurposing Screens

The global health crisis instigated by the SARS-CoV-2 pandemic necessitated rapid identification of potential therapeutic agents. Drug repurposing, the investigation of existing drugs for new therapeutic uses, emerged as a promising strategy to accelerate the discovery process. Large-scale drug repurposing screens were conducted utilizing extensive libraries of characterized compounds, including those already approved for other medical conditions or in various stages of clinical development. biorxiv.orgnih.gov These screens involved testing thousands of small molecules for their ability to inhibit SARS-CoV-2 replication in cell culture models. biorxiv.orgnih.gov SDZ-62-434 was identified as one such compound exhibiting antiviral activity against SARS-CoV-2 during these high-throughput screening campaigns. biorxiv.orgbiorxiv.orggoogle.com

Characterization of In Vitro Antiviral Activity against SARS-CoV-2

Following its identification in the initial screens, the antiviral activity of SDZ-62-434 was further evaluated through in vitro studies to characterize its potency. Using cell lines permissive to SARS-CoV-2 infection, such as Vero E6 cells, researchers performed dose-response experiments to determine the effective concentration required to inhibit viral replication. In these studies, SDZ-62-434 was found to inhibit SARS-CoV-2 replication with an estimated half-maximal effective concentration (EC50) of 140 nM. biorxiv.org This data provides a quantitative measure of the compound's activity in a controlled laboratory setting.

Data Table: In Vitro Antiviral Activity of SDZ-62-434

CompoundCell LineEstimated EC50 (nM)Reference
SDZ-62-434Vero E6140 biorxiv.org

Mechanistic Classification within Antiviral Context: G-Protein Receptor Antagonism

Investigation into the mechanism by which SDZ-62-434 exerts its antiviral effect against SARS-CoV-2 has classified it within the category of G-protein receptor antagonists. biorxiv.orgbiorxiv.orggoogle.com Experimental analyses, including chemical epistasis studies examining the impact of G-protein coupled receptor (GPCR) agonists and antagonists on viral replication, have indicated that SDZ-62-434 functions as an antagonist of the Platelet-Activating Factor (PAF) receptor. nih.govresearchgate.net This suggests that the antiviral properties observed for SDZ-62-434 may be mediated through its interaction with and inhibition of the PAF receptor, influencing host cellular pathways that could be involved in the SARS-CoV-2 life cycle. However, the precise details of how PAF receptor antagonism leads to the inhibition of SARS-CoV-2 infection warrant further dedicated research. biorxiv.org

Advanced Research Methodologies and Future Directions

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational tools used in drug discovery to build predictive models correlating chemical structure with biological activity. These methods aim to understand how variations in chemical structure influence a compound's potency and efficacy, guiding the design and synthesis of new analogs with improved properties. QSAR studies typically involve calculating molecular descriptors that capture physicochemical, electronic, and structural features of compounds and then developing statistical models that relate these descriptors to observed biological activity. While the provided search results discuss QSAR as a general approach in drug discovery and for other compound series ulisboa.ptcore.ac.uknih.govresearchgate.net, specific detailed QSAR studies focused solely on SDZ-62-434 were not identified in the search results. However, the principles of QSAR are broadly applicable to understanding the structural determinants of SDZ-62-434's observed activities, such as its antiproliferative effects and its activity as a PAF receptor and G-protein receptor antagonist. biorxiv.orgnih.govbiorxiv.orgnih.govresearchgate.netgoogle.compatsnap.comnih.govmedchemexpress.com Applying QSAR to a series of SDZ-62-434 analogs could potentially reveal key structural features responsible for its distinct pharmacological profile and inform the rational design of more potent or selective derivatives.

Integration of High-Throughput Screening and Computational Approaches in Mechanistic Discovery

The discovery and mechanistic understanding of compounds like SDZ-62-434 benefit significantly from the integration of high-throughput screening (HTS) and computational approaches. HTS allows for the rapid screening of large libraries of compounds against specific biological targets or phenotypic assays, enabling the identification of active molecules. SDZ-62-434, for instance, was identified as having antiviral activity against SARS-CoV-2 through a large-scale drug repositioning screen utilizing HTS in Vero E6 cells. biorxiv.orgnih.govbiorxiv.orgresearchgate.netgoogle.com

Computational approaches complement HTS by providing in silico tools for data analysis, target prediction, and the exploration of potential mechanisms of action. These methods include molecular docking, molecular dynamics simulations, and network analysis, which can help to infer how a compound interacts with biological targets and the downstream effects of these interactions. patsnap.commdpi.comfrontiersin.orgnih.gov For SDZ-62-434, while initially identified as a PAF receptor antagonist, further mechanistic studies using biochemical and functional analyses in macrophage-like and monocytic cells suggested its anti-inflammatory effects involve the inhibition of the PI3K/Akt and NF-kappaB signaling pathways. nih.gov Computational approaches could potentially be used to further investigate the binding sites and interaction modes of SDZ-62-434 with components of these pathways, providing a deeper understanding of its molecular mechanism beyond PAF receptor antagonism. The identification of SDZ-62-434's antiviral activity through HTS highlights the power of screening large libraries, and subsequent computational analyses could aid in dissecting the precise mechanisms by which it inhibits viral replication. biorxiv.orgnih.govbiorxiv.orgresearchgate.netgoogle.com

Development and Utilization of Advanced Preclinical Models for Comprehensive Efficacy and Mechanistic Studies

Advanced preclinical models are crucial for comprehensively evaluating the efficacy and further elucidating the mechanisms of action of candidate therapeutic agents like SDZ-62-434 before clinical evaluation. These models range from in vitro cell-based assays to complex in vivo animal models that mimic human disease conditions.

In the context of oncology research, SDZ-62-434 demonstrated direct and macrophage-induced cytotoxicity against various murine tumor cell lines in vitro. nih.gov In vivo studies utilizing the oral mouse Meth A fibrosarcoma model showed that SDZ-62-434 was effective in increasing survival and reducing tumor volume, outperforming edelfosine (B1662340) in this model. nih.gov These preclinical efficacy studies provided initial evidence of its potential as an antitumor agent.

More recently, in the investigation of its antiviral properties, SDZ-62-434 was evaluated in Vero E6 cells, a commonly used cell line for antiviral screening. nih.govresearchgate.net Further evaluation in human pneumocyte-like cells derived from induced pluripotent stem cells (iPSCs) provided a more physiologically relevant in vitro model to confirm its antiviral activity against SARS-CoV-2. nih.govresearchgate.net

Beyond efficacy, preclinical models are vital for mechanistic studies. For example, studies in activated macrophage-like and monocytic cells helped to identify the involvement of the PI3K/Akt and NF-kappaB pathways in SDZ-62-434's anti-inflammatory effects. nih.gov In oncology, studies using A2780 ovarian carcinoma cells suggested that SDZ-62-434 inhibits DNA synthesis more effectively than protein synthesis and can inhibit growth factor-induced DNA synthesis, pointing towards an effect on signal transduction. nih.govnih.gov

Advanced preclinical models, including patient-derived xenografts (PDX) in oncology or sophisticated animal models of viral infection, can provide more predictive insights into clinical outcomes and allow for the investigation of complex interactions between the compound, the disease microenvironment, and the host immune response. The use of such models is essential for a thorough understanding of SDZ-62-434's potential therapeutic utility and its underlying mechanisms.

Current Preclinical Development Status and Strategic Research Trajectories

SDZ-62-434 was previously in Phase I clinical trials as a potential antitumor agent but its development was discontinued (B1498344) after Phase I, reportedly due to a lack of compound supply. nih.govnih.gov

More recently, SDZ-62-434 has emerged in the context of drug repurposing efforts for COVID-19. It was identified in large-scale screening studies as a compound exhibiting antiviral activity against SARS-CoV-2 in vitro. biorxiv.orgnih.govbiorxiv.orgresearchgate.netgoogle.com Its classification as a G-protein receptor antagonist with this activity suggests a potential new therapeutic trajectory. biorxiv.orgnih.govbiorxiv.orggoogle.com

The identification of SDZ-62-434 through drug repurposing highlights a strategic research trajectory that leverages existing knowledge about a compound's properties and safety profile to accelerate development for new indications. biorxiv.orgresearchgate.netgoogle.compatsnap.com While its highest global R&D status is currently listed as "Pending" patsnap.com, its demonstrated antiviral activity in preclinical models suggests a potential renewed focus on its development, particularly in the context of emerging infectious diseases.

Strategic research trajectories for SDZ-62-434 would likely involve further in-depth preclinical studies to confirm and expand upon its observed antiviral activity in more complex models, elucidate the precise mechanism of antiviral action, and assess its pharmacokinetic and pharmacodynamic properties relevant to systemic administration for viral infections. Given its history in oncology research, further investigation into its signal transduction inhibitory properties and potential in specific cancer subtypes where PI3K/Akt/NF-kappaB pathways are dysregulated could also represent a valuable research direction. The availability of its known pharmacological and human safety profiles from prior clinical evaluation could potentially expedite future preclinical and clinical assessments for new indications. biorxiv.orgresearchgate.netgoogle.compatsnap.com

Q & A

Q. What are the primary molecular targets and signaling pathways modulated by SDZ-62-434 in cancer research?

SDZ-62-434 inhibits phosphoinositide 3-kinase (PI3K)/Akt and NF-kappaB pathways, which are critical for early intracellular signaling cascades in inflammation and tumorigenesis . Unlike other platelet-activating factor (PAF) inhibitors, it does not affect extracellular signal-regulated kinase (ERK), Janus kinase-2 (JAK-2), p38, or C-Jun N-terminal kinase (JNK) pathways . To validate these targets, researchers should employ Western blotting for pathway-specific phosphorylation markers and comparative studies with PAF receptor antagonists (e.g., WEB2086) to confirm mechanism independence .

Q. Which experimental models have demonstrated sensitivity to SDZ-62-434's antitumor effects?

In vitro studies highlight efficacy in HT29 (colon), A2780 (ovarian), and Swiss 3T3 fibroblast cell lines, with inhibition rates of 86% for bombesin-induced proliferation and 50% for PDGF-induced DNA synthesis . Researchers should prioritize these models for initial screening and use clonogenic survival assays or MTT-based viability tests to quantify cytotoxicity .

Q. What concentration ranges and exposure durations are optimal for in vitro studies with SDZ-62-434?

At 10 μM, SDZ-62-434 inhibits growth factor-induced proliferation without affecting basal DNA synthesis. For cytotoxic effects, concentrations ≥20 μM and exposure times ≥48 hours are required, as shown in A2780 ovarian cancer models . Dose-response curves and time-lapse viability assays are recommended to establish cell line-specific thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for SDZ-62-434 across studies?

Discrepancies arise from variability in PAF receptor expression across cell lines and off-target effects. To address this:

  • Compare SDZ-62-434 activity in PAF receptor-positive vs. receptor-negative cell lines.
  • Use RNA-seq or CRISPR screens to identify alternative targets.
  • Validate findings with orthogonal assays (e.g., [5'Cr] release for membrane integrity vs. clonogenic assays for cytotoxicity) .

Q. What methodological considerations are critical when assessing SDZ-62-434's effects in metastasis models?

  • Heterogeneity: Use patient-derived xenografts (PDXs) or 3D organoids to mimic tumor microenvironments.
  • Combination therapy: Pair SDZ-62-434 with PI3K/Akt inhibitors (e.g., LY294002) to test synergistic effects via Chou-Talalay combination indices .
  • Pharmacokinetics: Monitor serum stability and intracellular accumulation using LC-MS in preclinical models .

Q. How should researchers address variability in SDZ-62-434 sensitivity across cancer cell lines?

  • Perform genomic profiling (e.g., TCGA data mining) to correlate sensitivity with mutations in PI3K/Akt pathway genes.
  • Use high-throughput screening platforms to test compound libraries for synergistic partners .
  • Include negative controls (e.g., K562 cells, which are resistant to PAF-related compounds) to validate specificity .

Q. What strategies can elucidate SDZ-62-434's role in modulating tumor-immune interactions?

  • Co-culture immune cells (e.g., T cells, macrophages) with SDZ-62-434-treated tumor cells and measure cytokine secretion (e.g., IL-6, TNF-α) via ELISA.
  • Use flow cytometry to assess immune cell infiltration in syngeneic mouse models .

Data Analysis and Reproducibility Guidelines

  • Contradictory findings: Document batch-to-batch variability in compound purity (HPLC validation required) and cell line authentication (STR profiling) .
  • Statistical rigor: Use ANOVA with post-hoc tests for multi-group comparisons and Kaplan-Meier analysis for survival studies .
  • Reporting standards: Follow STREGA guidelines for mechanistic studies and include raw data in supplemental materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sdz 62-434
Reactant of Route 2
Reactant of Route 2
Sdz 62-434

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.